molecular formula C14H18N4O B7457670 (1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone

(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7457670
M. Wt: 258.32 g/mol
InChI Key: WYCYBDXIDIBPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone, also known as PPNM, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of (1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone is not yet fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and a negative allosteric modulator of the GABA receptor. This may contribute to its effects on neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that (1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone can enhance cognitive function and memory in animal models, as well as reduce anxiety and depression-like behaviors. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of (1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone is its selectivity for certain receptors in the brain, which allows for more targeted research. However, its effects on these receptors may be dose-dependent and may vary depending on the specific experimental conditions. Additionally, further research is needed to fully understand its potential side effects and toxicity.

Future Directions

Future research on (1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone could focus on its potential therapeutic applications in treating neurological and psychiatric disorders. This could involve further studies on its mechanism of action, as well as its effects on different cell types and in different disease models. Additionally, research could explore the potential use of (1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone in combination with other compounds or therapies to enhance its effects.

Synthesis Methods

(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 2-amino-3-cyanopyridine with propan-2-ol and sodium hydride to form the intermediate compound 2-(1-hydroxypropan-2-yl)pyrazolo[3,4-b]pyridine. This intermediate is then reacted with pyrrolidine and 4-dimethylaminopyridine to form the final product, (1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone.

Scientific Research Applications

(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for certain receptors in the brain, including the α7 nicotinic acetylcholine receptor and the GABA receptor. This makes it a promising compound for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(2)18-13-11(9-16-18)7-12(8-15-13)14(19)17-5-3-4-6-17/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCYBDXIDIBPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.